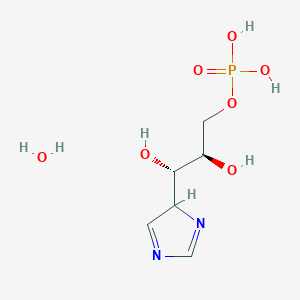
D-erythro-Imidazoleglycerol Phosphate Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-erythro-Imidazoleglycerol Phosphate Hydrate: is a biochemical compound with a unique molecular structure that includes an imidazole ring, a glycerol backbone, and a phosphate group. This compound plays a crucial role in various biochemical pathways, particularly in the biosynthesis of nucleotides and amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of D-erythro-Imidazoleglycerol Phosphate Hydrate typically involves chemical synthesis methods. The process includes the reaction of corresponding compounds and reagents under specific conditions to form the desired product. The exact synthetic steps and conditions can vary depending on the desired purity and yield .
Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The production methods are designed to meet the demands of various industries, including pharmaceuticals and biotechnology .
Analyse Des Réactions Chimiques
Types of Reactions: : D-erythro-Imidazoleglycerol Phosphate Hydrate undergoes various chemical reactions, including dehydration, oxidation, and substitution reactions. These reactions are essential for its role in biochemical pathways .
Common Reagents and Conditions: : The common reagents used in these reactions include dehydrating agents, oxidizing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions include imidazole-acetol phosphate and other intermediates involved in the biosynthesis of histidine and other amino acids .
Applications De Recherche Scientifique
Chemistry: : In chemistry, D-erythro-Imidazoleglycerol Phosphate Hydrate is used as an intermediate in the synthesis of various biochemical compounds. It is also used in studying enzyme-catalyzed reactions and metabolic pathways .
Biology: : In biological research, this compound is crucial for understanding the biosynthesis of nucleotides and amino acids. It is used in studies related to metabolic pathways and enzyme functions .
Medicine: : In medicine, this compound is used in the development of pharmaceuticals and therapeutic agents. Its role in nucleotide biosynthesis makes it a target for drug development .
Industry: : In the industrial sector, this compound is used in the production of various biochemical products. It is also used in the development of herbicides and other agricultural chemicals .
Mécanisme D'action
Mechanism: : D-erythro-Imidazoleglycerol Phosphate Hydrate exerts its effects by participating in the biosynthesis of histidine and other amino acids. It acts as a substrate for the enzyme imidazoleglycerol-phosphate dehydratase, which catalyzes the dehydration reaction to form imidazole-acetol phosphate .
Molecular Targets and Pathways: : The primary molecular target of this compound is the enzyme imidazoleglycerol-phosphate dehydratase. The pathways involved include the histidine biosynthetic pathway and other related metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include imidazoleglycerol-phosphate, imidazole-acetol phosphate, and other intermediates in the histidine biosynthetic pathway .
Uniqueness: : D-erythro-Imidazoleglycerol Phosphate Hydrate is unique due to its specific role in the biosynthesis of histidine and its involvement in various biochemical pathways. Its unique molecular structure and reactivity make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C6H13N2O7P |
|---|---|
Poids moléculaire |
256.15 g/mol |
Nom IUPAC |
[(2R,3S)-2,3-dihydroxy-3-(4H-imidazol-4-yl)propyl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C6H11N2O6P.H2O/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4;/h1,3-6,9-10H,2H2,(H2,11,12,13);1H2/t4?,5-,6+;/m1./s1 |
Clé InChI |
PGSBWTMVDIQXPO-PWYMXSNASA-N |
SMILES isomérique |
C1=NC=NC1[C@@H]([C@@H](COP(=O)(O)O)O)O.O |
SMILES canonique |
C1=NC=NC1C(C(COP(=O)(O)O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)

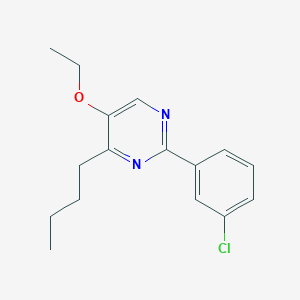
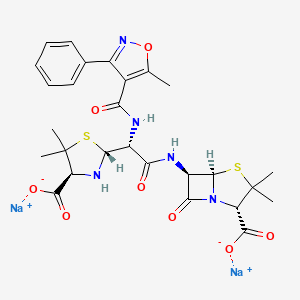
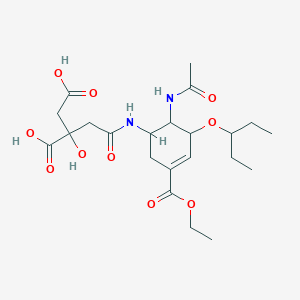
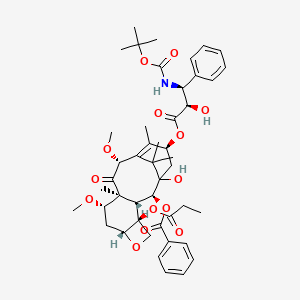
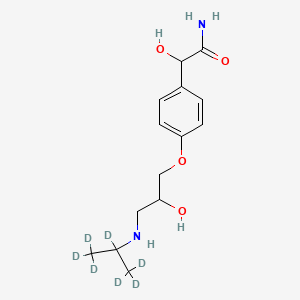
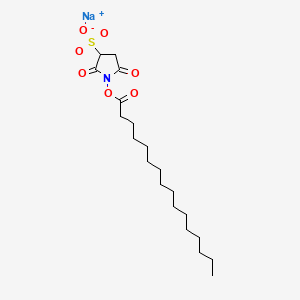


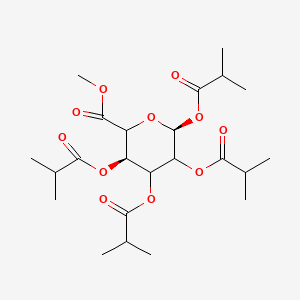
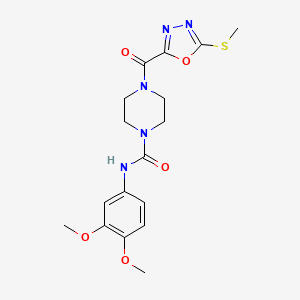
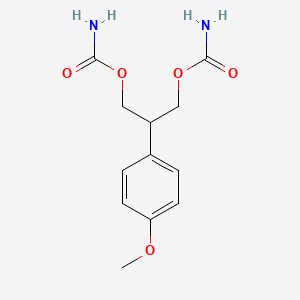
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
